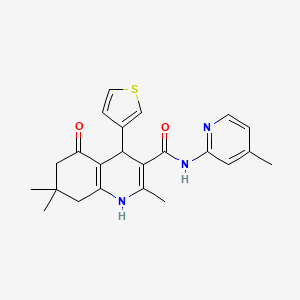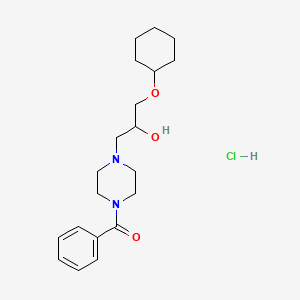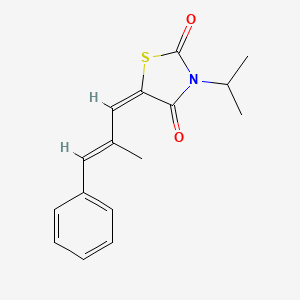
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as BMBP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMBP is a pyrazolidinedione derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione reduces inflammation and promotes cell death in cancer cells.
Biochemical and Physiological Effects
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to reduce inflammation and promote cell death in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has limited solubility in water, which can make it difficult to administer in vivo. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione also has limited stability in solution, which can affect its efficacy in experiments.
将来の方向性
There are several future directions for the study of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. One direction is to further investigate its potential therapeutic applications in the treatment of rheumatoid arthritis, breast cancer, and prostate cancer. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Future studies could also focus on improving the solubility and stability of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in solution, as well as developing new methods for its synthesis.
合成法
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been synthesized using various methods, including the reaction of 3-bromo-4-methoxybenzaldehyde and 4-methylphenylhydrazine with ethyl acetoacetate in the presence of piperidine. Another method involves the reaction of 3-bromo-4-methoxybenzaldehyde and 4-methylphenylhydrazine with diethyl malonate in the presence of piperidine. Both methods result in the formation of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, which can be isolated and purified using column chromatography.
科学的研究の応用
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of rheumatoid arthritis, breast cancer, and prostate cancer. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-3-6-13(7-4-11)21-18(23)14(17(22)20-21)9-12-5-8-16(24-2)15(19)10-12/h3-10H,1-2H3,(H,20,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXJFBVIUREAGC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)Br)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)


![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)

